{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride
Overview
Description
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO3S and a molecular weight of 196.65 g/mol . It is known for its use as a reagent in organic synthesis, particularly in sulfonylation reactions . The compound is characterized by its bicyclic structure, which includes an oxabicyclohexane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride can be achieved through the reaction of 2-oxabicyclo[2.1.1]hexane with methanesulfonyl chloride under appropriate conditions . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group . The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride primarily undergoes substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles . It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Major Products Formed: The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamides, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride has a wide range of applications in scientific research. In biology, it can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions . In industry, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonylated products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to {2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride include other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride . These compounds share similar reactivity and are used in similar applications .
Uniqueness: What sets this compound apart from other sulfonyl chlorides is its unique bicyclic structure, which can impart different steric and electronic properties to the resulting sulfonylated products . This can lead to differences in reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)4-6-1-5(2-6)3-10-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHWYZBQOJCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217882 | |
Record name | 2-Oxabicyclo[2.1.1]hexane-1-methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-04-2 | |
Record name | 2-Oxabicyclo[2.1.1]hexane-1-methanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2060006-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxabicyclo[2.1.1]hexane-1-methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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